molecular formula C12H24N2O4 B12509975 tert-butyl (2R)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoate

tert-butyl (2R)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoate

Cat. No.: B12509975
M. Wt: 260.33 g/mol
InChI Key: OLMUCDWKBWSQKO-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (2R)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoate is a compound commonly used in organic synthesis. It is a derivative of amino acids and is often employed as a protecting group in peptide synthesis. The tert-butoxycarbonyl (Boc) group is widely used to protect amino groups during chemical reactions, preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoate typically involves the protection of the amino group of an amino acid with the tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the process . These systems allow for continuous production, reducing waste and improving reaction control.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Deprotection: Trifluoroacetic acid in dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines.

    Deprotection: Removal of the Boc group to yield the free amine.

Scientific Research Applications

tert-Butyl (2R)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoate is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of tert-butyl (2R)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoate involves the protection of amino groups through the formation of a stable Boc group. This prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2R)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoate is unique due to its specific structure and the presence of the Boc group, which provides stability and protection during chemical reactions. This makes it particularly valuable in peptide synthesis and other applications where selective protection and deprotection of amino groups are required .

Properties

Molecular Formula

C12H24N2O4

Molecular Weight

260.33 g/mol

IUPAC Name

tert-butyl (2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C12H24N2O4/c1-11(2,3)17-9(15)8(7-13)14-10(16)18-12(4,5)6/h8H,7,13H2,1-6H3,(H,14,16)/t8-/m1/s1

InChI Key

OLMUCDWKBWSQKO-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CN)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)C(CN)NC(=O)OC(C)(C)C

Origin of Product

United States

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